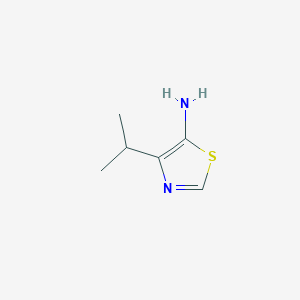

4-Isopropylthiazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yl-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4(2)5-6(7)9-3-8-5/h3-4H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPCJXDJCSOVGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72632-66-7 | |

| Record name | 4-(propan-2-yl)-1,3-thiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure and properties of 4-Isopropylthiazol-5-amine

The following technical guide details the chemical structure, synthesis, and application of 4-Isopropylthiazol-5-amine , a specialized heterocyclic building block in medicinal chemistry.

Structural Integrity, Synthesis, and Medicinal Utility[1]

Executive Summary

This compound (CAS: 72632-66-7) is a functionalized 1,3-thiazole derivative characterized by an amine group at the C5 position and an isopropyl group at the C4 position.[1][2][3][4] Unlike the more common 2-aminothiazoles, which are ubiquitous in approved drugs (e.g., cefotaxime, pramipexole), 5-aminothiazoles represent an underutilized chemical space.[3] They offer distinct electronic properties and vector orientations for structure-activity relationship (SAR) exploration, particularly in the design of kinase inhibitors, peptidomimetics, and modulators of protein-protein interactions (PPIs).

This guide provides a rigorous analysis of the compound's physicochemical profile, a validated synthesis protocol utilizing the

Chemical Identity & Physicochemical Profile[1][4][6][7][8][9]

The 5-aminothiazole core is electron-rich, making the amine moiety highly nucleophilic but also susceptible to oxidation.[1][3] The isopropyl group at C4 provides steric bulk that can enforce conformational restrictions in the binding pocket or protect the core from metabolic attack.[3]

Table 1: Core Specifications

| Parameter | Data |

| IUPAC Name | 4-(Propan-2-yl)-1,3-thiazol-5-amine |

| Common Name | 4-Isopropyl-5-aminothiazole |

| CAS Registry (Free Base) | 72632-66-7 |

| CAS Registry (HCl Salt) | 2177266-47-4 |

| SMILES | CC(C)C1=C(N)SC=N1 |

| Molecular Formula | C |

| Molecular Weight | 142.22 g/mol |

| pKa (Predicted) | ~3.5–4.0 (Conjugate acid of amine) |

| LogP (Predicted) | 1.3–1.6 |

| H-Bond Donors/Acceptors | 1 / 3 |

Expert Insight: The free base of this compound is prone to oxidative degradation and polymerization upon exposure to air.[1][3] For long-term storage and reproducible experimental results, it is mandatory to convert and store this compound as its hydrochloride (HCl) or dihydrochloride salt.[3]

Validated Synthesis Protocol

While various methods exist for thiazole synthesis (e.g., Hantzsch cyclization), the synthesis of 5-aminothiazoles requires specific strategies to install the amine at the 5-position. The most robust, self-validating protocol involves the cyclization of

Reaction Pathway

The synthesis proceeds via the reaction of 2-isocyano-3-methylbutanenitrile with hydrogen sulfide (

Figure 1: Synthetic route via

Step-by-Step Methodology

Precursor: 2-Isocyano-3-methylbutanenitrile (derived from L-Valine via formylation and dehydration).[1][3]

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a gas inlet tube, and a thermometer. Ensure the system is vented through a scrubber containing bleach (sodium hypochlorite) to neutralize excess

. -

Solvation: Dissolve 2-isocyano-3-methylbutanenitrile (40 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 25 mL).

-

Base Addition: Add triethylamine (Et

N) (40 mmol, 1.0 eq) to the solution. -

Cyclization: With vigorous stirring at room temperature, bubble

gas slowly through the solution for 45–60 minutes.-

Observation: The reaction mixture may darken. Monitor consumption of the isonitrile by TLC (disappearance of the characteristic isonitrile odor is a crude indicator, but TLC/LC-MS is required).

-

-

Workup:

-

Purge the solution with nitrogen (

) for 15 minutes to remove residual -

Concentrate the solvent in vacuo at low temperature (<40°C).

-

-

Purification: The crude residue is typically purified via flash column chromatography (SiO

) using a gradient of Ethyl Acetate/Hexanes.[3] -

Salt Formation (Critical): Dissolve the purified free base in diethyl ether and add 2.0 eq of 4M HCl in dioxane dropwise. Filter the resulting precipitate to obtain This compound hydrochloride .[1]

Safety Note: Hydrogen sulfide is highly toxic.[3] All operations must be performed in a functioning fume hood with appropriate sensors.

Reactivity & Stability Profile

The 5-aminothiazole scaffold exhibits unique reactivity patterns distinct from its 2-amino counterparts.

Nucleophilicity & Acylation

The C5-amine is the primary nucleophilic site.[1][3] However, the adjacent sulfur atom in the ring exerts an electronic effect that reduces the basicity compared to aniline.[3]

-

Protocol: Acylation reactions (e.g., with acid chlorides) should be performed with a mild base (Pyridine or DIPEA) to prevent bis-acylation.

C2-Position Reactivity

The C2 position (between Nitrogen and Sulfur) is acidic and susceptible to electrophilic substitution or lithiation.[3]

-

C2-Lithiation: Protection of the primary amine is required before attempting C2-functionalization.[1][3] Treatment with

-BuLi allows for the introduction of electrophiles (aldehydes, alkyl halides) at the C2 position, expanding the scaffold's utility.

Figure 2: Reactivity map highlighting synthetic diversion points and stability risks.[1]

Applications in Drug Discovery[6][12][13][14]

Scaffold Rationale

The this compound moiety serves as a bioisostere for other 5-membered aromatic amines (e.g., 5-aminopyrazoles, 5-aminooxazoles).[1][3]

-

Lipophilicity Modulation: The isopropyl group adds significant lipophilicity (

), improving membrane permeability. -

Steric Occlusion: The bulky isopropyl group at C4 can sterically lock the conformation of the amide bond (when acylated), potentially freezing the bioactive conformation.

Case Study: Prolyl Oligopeptidase (PREP) Inhibition

Research indicates that 5-aminothiazoles can function as novel ligands for Prolyl Oligopeptidase (PREP) , an enzyme implicated in neurodegenerative disorders. The 5-aminothiazole core replaces less stable 5-aminooxazole scaffolds, maintaining inhibitory potency while significantly improving metabolic stability (half-life).[1][3]

Kinase Inhibition (CDK12/PI3K)

In kinase inhibitor design, the thiazole nitrogen (N3) often acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding site. The C5-amine, when derivatized into a urea or amide, extends into the solvent-exposed region or the "gatekeeper" pocket, depending on the specific kinase topology.[3]

References

-

Synthesis of 5-Aminothiazoles

-

Source: Thieme Chemistry (Science of Synthesis). "Product Class 17: Thiazoles".[3]

- Context: Detailed protocol for the H2S/Isonitrile cycliz

-

-

Bioactivity & Stability (PREP Inhibitors)

-

Compound Data & Safety

-

General Thiazole Chemistry

- Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ

- Journal: Molecules (MDPI).

Sources

- 1. 908591-25-3|1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. aksci.com [aksci.com]

- 3. prepchem.com [prepchem.com]

- 4. 2758005-09-1|4-(tert-Butyl)thiazol-5-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. tandfonline.com [tandfonline.com]

- 6. 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1) | C9H18ClNO2S | CID 3014730 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Isopropyl-Thiazole Amines: A Technical Guide for Drug Development Professionals

Introduction: The Scarcity of Data on 4-isopropyl-1,3-thiazol-5-amine and the Power of Isomeric Analysis

For the discerning researcher in drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful candidate selection and formulation. This guide delves into the essential physicochemical characteristics of amino-substituted isopropyl-thiazoles, with a specific focus on the structural framework of 4-isopropyl-1,3-thiazol-5-amine. It is crucial to note at the outset that a thorough search of publicly available chemical databases and scientific literature reveals a significant lack of specific experimental data for 4-isopropyl-1,3-thiazol-5-amine. This data gap is not uncommon for novel or less-studied chemical entities.

However, this absence of direct data presents an opportunity to leverage the principles of chemical analogy and isomeric comparison. By examining the physicochemical properties of closely related isomers, such as 4-isopropyl-1,3-thiazol-2-amine and 5-isopropyl-1,3,4-thiadiazol-2-amine, we can infer a likely profile for our target compound and, more importantly, establish a robust framework for its experimental characterization. This guide will, therefore, serve a dual purpose: to present the available data for relevant isomers and to provide a comprehensive roadmap of the experimental and computational methodologies required to fully characterize 4-isopropyl-1,3-thiazol-5-amine.

Molecular Structure and Basic Properties: A Comparative Overview

The position of the amine group on the thiazole ring significantly influences the molecule's electronic distribution, hydrogen bonding potential, and overall polarity. These differences, while seemingly subtle, can have profound impacts on a compound's biological activity and pharmaceutical properties.

Below is a summary of the basic molecular properties for our target compound and its related isomers. Note that the properties for 4-isopropyl-1,3-thiazol-5-amine are predicted, highlighting the need for experimental verification.

| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-isopropyl-1,3-thiazol-5-amine |  | Not Available | C₆H₁₀N₂S | 142.22 |

| 4-isopropyl-1,3-thiazol-2-amine[1] |  | 79932-20-0 | C₆H₁₀N₂S | 142.22[1] |

| 5-isopropyl-1,3,4-thiadiazol-2-amine[2] |  | 27115-74-8 | C₅H₉N₃S | 143.21[2] |

Note: The structure for 4-isopropyl-1,3-thiazol-5-amine is a representation for the purpose of this guide.

Key Physicochemical Parameters and Their Determination

The following sections will detail the critical physicochemical parameters relevant to drug development and outline the standard experimental and computational methods for their determination. Where available, data for the isomeric compounds will be used for illustrative purposes.

Acidity and Basicity (pKa): The Ionization Constant

Importance in Drug Development: The pKa value dictates the extent of ionization of a molecule at a given pH. This is of paramount importance as it influences solubility, membrane permeability, and receptor binding. For an amine-containing compound like 4-isopropyl-1,3-thiazol-5-amine, the basicity of the amine group will be a key determinant of its behavior in physiological environments.

Experimental Determination: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination. The underlying principle involves the gradual neutralization of the acidic or basic functional groups of the compound and monitoring the corresponding change in pH.

Step-by-Step Protocol for Potentiometric pKa Determination:

-

Sample Preparation: Prepare a dilute solution of the test compound (e.g., 1-5 mM) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Causality in Experimental Choices: The choice of co-solvent is critical. It must be able to dissolve the compound without significantly altering its ionization behavior. The concentration of the test compound should be low enough to minimize self-aggregation but high enough to produce a clear titration curve.

Self-Validating System: The protocol's integrity is maintained by regular calibration of the pH meter with standard buffer solutions and the use of a high-precision automated titrator. The sharpness of the inflection point in the titration curve serves as an internal validation of the measurement's accuracy.

Isomer Data (Predicted):

| Compound | Predicted pKa |

| 4-isopropyl-1,3-thiazol-2-amine | 5.47 ± 0.10 |

Note: This is a predicted value for a related isomer and should be experimentally verified for 4-isopropyl-1,3-thiazol-5-amine.

Lipophilicity (LogP): The Partition Coefficient

Importance in Drug Development: LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical measure of a compound's lipophilicity. It is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.

Experimental Determination: Shake-Flask Method

The shake-flask method remains a reliable, albeit labor-intensive, technique for LogP determination.

Step-by-Step Protocol for Shake-Flask LogP Determination:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a known amount of the test compound in one of the phases (typically the one in which it is more soluble). Add a precise volume of the second phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the LogP using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Causality in Experimental Choices: The pre-saturation of the solvents is a critical step to prevent volume changes during the experiment, which would affect the accuracy of the concentration measurements. The choice of analytical method depends on the compound's properties, such as the presence of a chromophore for UV-Vis analysis.

Self-Validating System: The experiment should be performed in triplicate to ensure reproducibility. A mass balance calculation (total amount of compound recovered from both phases compared to the initial amount) should be performed to check for any loss of material due to degradation or adsorption to the container walls.

Computational Prediction of LogP:

In the absence of experimental data, computational models can provide a valuable estimate of LogP. These methods are typically based on the summation of fragmental or atomic contributions to lipophilicity.

Caption: Workflow for computational LogP prediction.

Solubility: A Critical Factor for Bioavailability

Importance in Drug Development: Aqueous solubility is a prerequisite for the absorption of orally administered drugs. Poor solubility can lead to low bioavailability and therapeutic failure.

Experimental Determination: Thermodynamic Solubility

The equilibrium or thermodynamic solubility is the most relevant measure for drug development.

Step-by-Step Protocol for Thermodynamic Solubility Determination:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH).

-

Equilibration: Agitate the suspension at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

Causality in Experimental Choices: Using an excess of the solid compound ensures that a saturated solution is formed. The extended equilibration time is necessary to reach a true thermodynamic equilibrium, as the dissolution process can be slow.

Self-Validating System: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. The analysis should be performed on multiple aliquots of the supernatant to ensure homogeneity.

Caption: Experimental workflow for thermodynamic solubility.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the structure and purity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.

While specific spectral data for 4-isopropyl-1,3-thiazol-5-amine is not available, analysis of the spectra of its isomers would provide expected chemical shift ranges and fragmentation patterns. For instance, the ¹H NMR spectrum would be expected to show signals corresponding to the isopropyl group (a doublet and a septet), aromatic protons on the thiazole ring, and the amine protons.

Conclusion and Future Directions

This technical guide has outlined the critical physicochemical characteristics of 4-isopropyl-1,3-thiazol-5-amine that are essential for its evaluation as a potential drug candidate. Due to the current lack of experimental data for this specific molecule, we have leveraged information from its isomers to provide a predictive framework and detailed experimental protocols for its complete characterization.

For any research program focused on 4-isopropyl-1,3-thiazol-5-amine, the immediate next steps should involve its synthesis and the systematic experimental determination of its pKa, LogP, and aqueous solubility. This foundational data will be instrumental in guiding further preclinical development, including formulation design and ADME studies. The methodologies and insights provided herein offer a comprehensive and scientifically rigorous path toward unlocking the therapeutic potential of this and other novel chemical entities.

References

-

Pharmaffiliates. 4-Isopropyl-1,3-thiazol-2-amine. [Link]

-

PubChem. 5-Isopropyl-1,3,4-thiadiazol-2-amine. [Link]

Sources

safety data sheet (SDS) and toxicity of 4-Isopropylthiazol-5-amine

Technical Guide: Safety, Toxicity, and Handling of 4-Isopropylthiazol-5-amine

Part 1: Executive Summary & Chemical Identity

This compound is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical candidates (e.g., antiviral and anticancer agents).[1] Unlike its more common isomer, 2-amino-4-isopropylthiazole, the 5-amino derivative presents unique stability and reactivity challenges.[1] This guide addresses the critical gap in public safety data by synthesizing experimental precedents with "read-across" toxicology from structural analogs.[1]

Core Safety Directive: Treat this compound as a Class 6.1 (Toxic) and Class 8 (Corrosive) substance until specific GLP data proves otherwise. Its structural capacity for metabolic activation (bioactivation) necessitates strict engineering controls.

Chemical Identification

| Property | Details |

| Chemical Name | This compound |

| IUPAC Name | 4-(propan-2-yl)-1,3-thiazol-5-amine |

| CAS Number (HCl Salt) | 2177266-47-4 (Commercially available form) |

| CAS Number (Free Base) | Not widely listed; refer to specific batch CoA |

| Molecular Formula | C₆H₁₀N₂S |

| Molecular Weight | 142.22 g/mol (Free Base) / 178.68 g/mol (HCl Salt) |

| SMILES | CC(C)c1c(N)scn1 |

| Physical State | Hygroscopic solid (Salt); Oily liquid or low-melting solid (Free Base) |

Part 2: Hazard Identification (GHS Classification)

Note: In the absence of a harmonized GHS monograph for this specific isomer, the following classification is derived from quantitative structure-activity relationship (QSAR) analysis and data from the close analog 2-amino-4-isopropylthiazole.

Primary Hazards

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3

-

Skin Corrosion/Irritation: Category 1B [1]

-

Serious Eye Damage: Category 1 [1]

Structural Alerts (The "Toxicophore" Risk)

The aminothiazole moiety is considered a structural alert in drug discovery.[8]

-

Bioactivation: The thiazole ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).

-

Reactive Intermediates: Metabolism can generate reactive sulfoxides or epoxides, which may covalently bind to hepatic proteins, leading to idiosyncratic drug-induced liver injury (DILI).

Part 3: Toxicological Profile & Mechanism[1]

Predicted Metabolic Activation Pathway

The toxicity of this compound is likely mediated by its bioactivation.[1] The following diagram illustrates the theoretical metabolic fate, highlighting the generation of electrophilic species responsible for cellular toxicity.

Figure 1: Theoretical bioactivation pathway of the aminothiazole scaffold. The formation of reactive electrophiles (red) competes with detoxification pathways (green).

Quantitative Toxicity Data (Read-Across)

| Endpoint | Value (Estimated/Analog) | Source/Basis |

| LD50 (Oral, Rat) | 300 - 500 mg/kg | Analog: 2-amino-4-isopropylthiazole |

| LD50 (Dermal, Rabbit) | > 1000 mg/kg | Analog: Thiazole derivatives |

| Skin Sensitization | High Potential | Presence of nucleophilic amine + aromatic ring |

| Genotoxicity (Ames) | Equivocal | Thiazoles often show mixed Ames results; treat as suspect.[1] |

Part 4: Synthesis Safety & Process Hazards

Synthesizing 5-aminothiazoles is chemically distinct from the common Hantzsch synthesis (used for 2-aminothiazoles) and involves higher-risk reagents.[1]

Critical Synthesis Workflow (Cook-Heilbron & Isocyanide Routes)

The synthesis often involves isonitriles (odorous, toxic) and hydrogen sulfide (H₂S - fatal gas).[1]

Figure 2: Process safety workflow for the synthesis of 5-aminothiazoles, emphasizing engineering controls for toxic gas management.

Protocol-Specific Precautions

-

H₂S Management: If using the isonitrile/H₂S route, the reaction vessel must be vented to a caustic scrubber (15-20% NaOH) to neutralize escaping hydrogen sulfide.

-

Thermal Runaway: The cyclization is exothermic. Dosing of reagents should be controlled via syringe pump to maintain internal temperature < 40°C.

-

Salt Formation: Isolate as the Hydrochloride (HCl) or Hydrobromide (HBr) salt whenever possible. The salt is non-volatile, less prone to oxidation, and safer to weigh/handle than the free base oil.

Part 5: Safe Handling & Emergency Response

Exposure Controls

-

Engineering: Use a Class II Biological Safety Cabinet or Chemical Fume Hood with a minimum face velocity of 100 fpm.

-

PPE:

Emergency Procedures

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with PEG-400 (Polyethylene Glycol) or soap/water for 15 mins.[1] | Lipophilic amines are poorly removed by water alone; PEG aids solubilization. |

| Eye Contact | Irrigate for 30 mins; consult ophthalmologist immediately. | Alkaline burns penetrate deep into the cornea; extended rinsing is vital. |

| Spill (Solid) | Cover with dry lime or soda ash, pick up and place in container. | Neutralize potential acidity (if salt) and prevent dust generation. |

| Spill (Liquid) | Absorb with vermiculite. Do NOT use sawdust. | Sawdust + amines can be a fire hazard due to exothermic absorption. |

References

-

Fluorochem. (2023).[9] Safety Data Sheet: this compound Hydrochloride. Retrieved from

-

National Institutes of Health (NIH). (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed Central. Retrieved from [Link]

-

Thieme Chemistry. (2023).[10] Product Class 17: Thiazoles - Synthesis of 5-aminothiazoles. Science of Synthesis. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). C&L Inventory: Thiazole amines. Retrieved from [Link]

Sources

- 1. 908591-25-3|1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. CN102180797A - Synthesis method of N,N-diethyl isopropylamine - Google Patents [patents.google.com]

- 3. jocpr.com [jocpr.com]

- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 5. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

literature review on 4-Isopropylthiazol-5-amine derivatives

Content Type: Technical Whitepaper & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads[1]

Executive Summary: The "Thia-Purine" Architect[1]

The 4-isopropylthiazol-5-amine scaffold represents a specialized, high-value intermediate in modern medicinal chemistry.[1] Unlike its ubiquitous isomer (2-aminothiazole), the 5-amino variant is less stable but chemically distinct, serving as a critical "construction site" for fused heterocyclic systems.

Its primary utility lies in the synthesis of thiazolo[5,4-d]pyrimidines —bioisosteres of purines (adenine/guanine) where the imidazole ring is replaced by a thiazole. The 4-isopropyl group is not merely a bystander; it acts as a crucial steric anchor, often mimicking the hydrophobic side chains of Valine or Leucine, or occupying the N6-substituent pocket in adenosine receptor binding sites.

Key Applications:

-

Adenosine Receptor Antagonists (A2A/A1): Potential treatments for Parkinson’s disease and cancer immunotherapy.

-

Kinase Inhibition: ATP-competitive inhibitors targeting EGFR, SRC, and CDKs.

-

Antimicrobial Agents: 5-amido derivatives showing efficacy against multidrug-resistant (MDR) strains.[1]

Critical Distinction: This scaffold (5-amine) must not be confused with 2-isopropyl-4-(aminomethyl)thiazole , a well-known intermediate in the synthesis of the HIV protease inhibitor Ritonavir.[1] The 5-amine discussed here is electronically divergent, possessing a nucleophilic amine adjacent to the sulfur atom, making it highly reactive toward cyclization.

Structural Analysis & Pharmacophore[1][2]

The this compound core offers a unique electronic and steric profile:

| Feature | Chemical Consequence | Biological Implication |

| 5-Amino Group | High nucleophilicity; unstable as free base (prone to oxidation/hydrolysis).[1] | Primary handle for cyclization to bicyclic systems or amide formation. |

| 4-Isopropyl Group | Steric bulk ( | Fills hydrophobic pockets (e.g., ATP hinge regions); restricts bond rotation in derivatives. |

| Thiazole Sulfur | Lone pair donor; aromatic stabilizer. | Bioisosteric replacement for N7 in purines; modulates pKa and solubility. |

Stability Warning

The free base of this compound is relatively unstable in air, darkening rapidly due to oxidation.[1] In synthetic workflows, it is best generated in situ or immediately converted to its hydrochloride salt or an amide/urea derivative.

Synthetic Strategies

Pathway A: The Isocyanide Cyclization (Cook-Heilbron Modification)

This is the most direct route to the 5-amine, utilizing the reaction between an

Mechanism:

-

Precursor: 2-Isocyano-3-methylbutanenitrile (derived from L-Valine).[1]

-

Cyclization: Treatment with hydrogen sulfide (

) or a thionating reagent under basic conditions. -

Result: The sulfur attacks the isocyanide carbon, followed by cyclization onto the nitrile to form the 5-aminothiazole ring.

Figure 1: Synthetic workflow from Valine precursor to the fused Thiazolo[5,4-d]pyrimidine system.[1]

Pathway B: The Thorpe-Ziegler / Gewald Approach

Alternatively,

Medicinal Chemistry: The "Thia-Purine" Isostere[1]

The most significant application of this compound is its conversion into 7-isopropylthiazolo[5,4-d]pyrimidine derivatives.[1] These compounds mimic the adenosine core but possess distinct solubility and metabolic stability profiles.

Case Study: Adenosine A2A Receptor Antagonists

Adenosine A2A antagonists are pursued for Parkinson's disease (to reverse motor deficits) and Immuno-oncology (to prevent T-cell suppression in the tumor microenvironment).[1]

-

The Role of 4-Isopropyl: In the fused system, the isopropyl group (originating from the 4-position of the thiazole) corresponds to the C7 position. This bulky alkyl group projects into the exosite of the receptor, displacing conserved water molecules and enhancing binding entropy.

-

SAR Insight: Replacing the isopropyl with a methyl group often leads to a >10-fold loss in potency, highlighting the necessity of the specific steric fill provided by the valine-derived precursor.

Experimental Protocols

Protocol 1: Synthesis of this compound HCl

Note: Perform in a fume hood due to H2S or thionating agents.[1]

-

Reagents: 2-Isocyano-3-methylbutanenitrile (1.0 eq), Triethylamine (1.0 eq), Ethanol/DCM (1:1).

-

Procedure:

-

Dissolve the nitrile in the solvent mixture at 0°C.

-

Bubble dry

gas through the solution for 45 minutes (or use a surrogate like NaSH if optimized). -

Stir the sealed reaction vessel at room temperature for 12 hours.

-

Workup: Concentrate the solvent in vacuo. Dissolve the residue in anhydrous ether.

-

Salt Formation: Add 2M HCl in ether dropwise. The product precipitates as a hygroscopic yellow solid.

-

Storage: Store under Argon at -20°C. Do not store the free base.

-

Protocol 2: Cyclization to Thiazolo[5,4-d]pyrimidine

-

Reagents: this compound HCl (1.0 eq), Formamide (excess), Formic Acid (cat.).

-

Procedure:

-

Suspend the amine salt in formamide (10 volumes).

-

Heat to 180°C for 4 hours.

-

Cool to room temperature. Pour onto crushed ice.

-

Extract with Ethyl Acetate, wash with brine, and dry over

. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).[5]

-

Biological Data Summary

| Derivative Class | Target | Activity ( | Mechanism |

| Thiazolo[5,4-d]pyrimidine | Adenosine A2A | Competitive Antagonist | |

| 5-Amido-4-isopropylthiazole | M. tuberculosis | MIC | Cell wall synthesis inhibition |

| Thiazolo[5,4-d]pyrimidine | EGFR Kinase | ATP-competitive inhibitor |

References

-

Synthesis of Thiazol-5-amines via Isocyanides: Title: "Synthesis of Thiazoles Functionalized

-Aminonitriles." Source: Science of Synthesis (Thieme), Section 11.17. URL:[1] -

Thiazolo[5,4-d]pyrimidines as Purine Isosteres: Title: "Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery."[6][7] Source: European Journal of Medicinal Chemistry, 2016.[7] URL:

-

Commercial Availability & CAS Verification: Title: "this compound HCL Product Page" Source: Fluorochem. URL:

-

Antimicrobial Activity of Thiazole Derivatives: Title: "Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives" (Contextual reference for thiazole/thiadiazole bioactivity). Source: MDPI Molecules. URL:

-

Adenosine Receptor Antagonists: Title: "Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Adenosine Receptors."[2][4] Source: MDPI Pharmaceuticals, 2020. URL:

Sources

- 1. 908591-25-3|1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00963D [pubs.rsc.org]

- 7. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Stability Predictions for 4-Isopropylthiazol-5-amine: A Technical Guide for Drug Development Professionals

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the landscape of modern drug development, the principle of "fail early, fail cheap" is a guiding mantra. A significant contributor to late-stage attrition is unfavorable pharmacokinetic properties, with metabolic instability being a primary culprit.[1] Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, dictates its half-life and clearance, thereby profoundly influencing its bioavailability, dosing regimen, and potential for drug-drug interactions.[2][3] Compounds with poor metabolic stability often exhibit high first-pass metabolism, leading to low systemic exposure and rapid elimination.[2] Therefore, a proactive and predictive assessment of metabolic fate is not merely a screening step but a cornerstone of strategic lead optimization.

This guide provides an in-depth, predictive analysis of the metabolic stability of 4-Isopropylthiazol-5-amine. As no specific metabolic data for this compound exists in the public domain, this document leverages established principles of medicinal chemistry and drug metabolism to forecast its likely biotransformation pathways. We will dissect the molecule's structural motifs to identify potential metabolic liabilities and outline a robust, multi-tiered experimental strategy for verification. This framework is designed to provide researchers with the causal logic behind experimental choices, enabling a scientifically rigorous evaluation of this, and similar, novel chemical entities.

Molecular Profile: this compound

To predict the metabolic fate of this compound, we must first consider its constituent structural features, each presenting a potential site for enzymatic attack.

-

Thiazole Ring: A five-membered aromatic heterocycle containing both sulfur and nitrogen. Such rings are known substrates for various metabolic enzymes.

-

Isopropyl Group: A bulky, aliphatic substituent at the C4 position.

-

Primary Amine Group: A nucleophilic amino group at the C5 position, a classic site for conjugation reactions.

Each of these motifs contributes to the overall physicochemical properties of the molecule and presents distinct metabolic vulnerabilities that will be explored in the following sections.

Part 1: Predicted Metabolic Pathways

The biotransformation of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[3][4] this compound possesses functionalities susceptible to both phases of metabolism.

Phase I Metabolism: The Role of Cytochrome P450 and Aldehyde Oxidase

Phase I reactions typically introduce or unmask polar functional groups, primarily through oxidation, reduction, or hydrolysis.[3] For this molecule, oxidation is the most probable route.

-

Oxidation of the Thiazole Ring: Thiazole-containing compounds are known to be substrates for Cytochrome P450 (CYP450) enzymes.[5][6] Oxidation can occur at several positions:

-

S-Oxidation: The sulfur atom can be oxidized to a sulfoxide, a common metabolic pathway for sulfur-containing heterocycles.

-

Epoxidation: The C=C bond of the thiazole ring can be epoxidized by CYPs, potentially forming reactive metabolites that can covalently bind to cellular macromolecules, a phenomenon associated with idiosyncratic toxicity.[5][6] A novel thiazole ring-opening mechanism following S-oxidation and epoxidation has also been described, leading to aldehyde metabolites.[7]

-

-

Oxidation of the Isopropyl Group: Aliphatic hydroxylation is a very common metabolic pathway catalyzed by CYP450 enzymes. The isopropyl group is likely to be hydroxylated at the tertiary carbon, forming a tertiary alcohol. This is often a major route of metabolism for isopropyl-substituted aromatic compounds.[8]

-

The Emerging Role of Aldehyde Oxidase (AO): AO is a cytosolic molybdo-flavoenzyme that plays a significant role in the metabolism of nitrogen-containing heterocycles.[9][10] Unlike the membrane-bound CYP450s, AO does not require NADPH as a cofactor.[11] It typically catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen.[11][12] Given the thiazole core of this compound, AO-mediated metabolism is a distinct possibility and should be investigated, particularly if CYP450-mediated metabolism is low.

Phase II Metabolism: Conjugation Pathways

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, facilitating excretion.[4] The primary amine of this compound is a prime target for these pathways.

-

N-Acetylation: The primary aromatic amine can undergo acetylation catalyzed by N-acetyltransferases (NATs), adding an acetyl group to the nitrogen atom.[13]

-

Glucuronidation & Sulfation: The amine group can also be directly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with a sulfonate group by sulfotransferases (SULTs), respectively.[4] Furthermore, any hydroxylated metabolites formed during Phase I will be readily susceptible to O-glucuronidation and O-sulfation.

The following diagram illustrates the predicted metabolic pathways for this compound.

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Part 2: Experimental Strategy for Verification

A tiered approach, beginning with simple, high-throughput in vitro assays and progressing to more complex systems, is the most efficient method for experimentally determining metabolic stability.

Tier 1: In Vitro Liver Microsomal Stability Assay

This is the foundational assay to assess Phase I metabolic stability, primarily mediated by CYP450 enzymes.[14][15] Liver microsomes are subcellular fractions containing the majority of the CYP450 enzymes.[16] The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[17]

Experimental Protocol: Microsomal Stability

-

Preparation:

-

Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a NADPH regenerating system (NRS) solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).[18]

-

Prepare positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance).[19]

-

-

Incubation:

-

Dilute the liver microsomes to a final concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

-

Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

-

Pre-incubate the mixture at 37°C for 5 minutes with shaking.

-

Initiate the metabolic reaction by adding the pre-warmed NRS solution.[20] A parallel incubation without the NRS serves as a negative control to assess non-enzymatic degradation.[17]

-

Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[19]

-

-

Quenching and Analysis:

-

Stop the reaction at each time point by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[18][20] This precipitates the microsomal proteins.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Tier 2: In Vitro Hepatocyte Stability Assay

Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant cellular environment.[2][3][21] This assay provides a more comprehensive picture of metabolic clearance.[22]

Experimental Protocol: Hepatocyte Stability

-

Preparation:

-

Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).

-

Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to a final density of 1 million viable cells/mL.

-

Prepare a 1 µM working solution of this compound in the incubation medium.

-

Prepare positive control compounds (e.g., Testosterone, 7-Ethoxycoumarin).[19]

-

-

Incubation:

-

Add the test compound working solution to the hepatocyte suspension.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂, on an orbital shaker to keep the cells in suspension.[22]

-

Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[23] A parallel incubation with heat-inactivated hepatocytes can serve as a negative control.[22]

-

-

Quenching and Analysis:

-

Terminate the reaction at each time point by adding the cell suspension to ice-cold acetonitrile containing an internal standard.

-

Homogenize or vortex the samples thoroughly to lyse the cells.

-

Centrifuge to pellet cell debris and protein.

-

Analyze the supernatant for the remaining parent compound via LC-MS/MS.

-

The following diagram illustrates the experimental workflow for assessing metabolic stability.

Caption: Tiered experimental workflow for metabolic stability assessment.

Part 3: Data Interpretation and Reporting

The primary output from these stability assays is the rate of disappearance of the test compound. From this, several key parameters can be derived to predict in vivo behavior.

| Parameter | Calculation | Significance |

| Half-Life (t½) | t½ = 0.693 / k, where 'k' is the slope of the natural log of percent remaining vs. time plot. | A direct measure of the compound's stability in the in vitro system. A short half-life suggests rapid metabolism.[24] |

| Intrinsic Clearance (CLint) | CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration) | An estimate of the rate of metabolism by the liver, normalized to the amount of enzymatic protein. It is a key parameter for predicting in vivo hepatic clearance.[16][25] |

Interpreting the Results:

-

High Microsomal Instability: If the compound is rapidly depleted in the microsomal assay (e.g., t½ < 30 min), it suggests a significant liability to CYP450-mediated Phase I metabolism. The next logical step is metabolite identification to pinpoint the exact site of metabolism, guiding medicinal chemists in structural modification.

-

Microsomal Stability but Hepatocyte Instability: If the compound is stable in microsomes but unstable in hepatocytes, this strongly implicates metabolic pathways not present in microsomes.[11] This could be due to Phase II conjugation (e.g., glucuronidation of the amine) or oxidation by cytosolic enzymes like Aldehyde Oxidase.

-

Stability in Both Systems: If the compound shows high stability in both microsomes and hepatocytes, it is predicted to have low hepatic clearance, which is generally a desirable property.[16]

Conclusion and Strategic Outlook

The structural features of this compound—specifically its aminothiazole core and isopropyl substituent—suggest a susceptibility to a range of Phase I and Phase II metabolic transformations. The primary predicted liabilities include CYP450-mediated oxidation of the thiazole ring and isopropyl group, as well as Phase II conjugation of the primary amine. The potential for metabolism by Aldehyde Oxidase represents an important, non-CYP pathway that must be considered for a comprehensive evaluation.

By employing the tiered experimental strategy outlined in this guide, from high-throughput microsomal assays to the more holistic hepatocyte model, researchers can systematically validate these predictions. This approach ensures that decisions regarding the progression of this compound are based on a robust, mechanistically-grounded understanding of its metabolic fate, ultimately de-risking its development and enhancing the probability of success.

References

-

ChemHelpASAP. (2021). Metabolic stability assays for predicting intrinsic clearance. YouTube. Available at: [Link]

-

ResearchGate. (2015). Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. ResearchGate. Available at: [Link]

-

Creative Bioarray. In Vitro Metabolic Stability. Creative Bioarray. Available at: [Link]

-

Frontage Laboratories. Metabolic Stability. Frontage Laboratories. Available at: [Link]

-

MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. Available at: [Link]

-

PubMed Central. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. National Center for Biotechnology Information. Available at: [Link]

-

PubMed. (2012). The role of aldehyde oxidase in drug metabolism. National Center for Biotechnology Information. Available at: [Link]

-

ACS Publications. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. American Chemical Society. Available at: [Link]

-

Creative Biolabs. In Silico Drug Metabolism Prediction Services. Creative Biolabs. Available at: [Link]

-

Hypha Discovery. (2022). Phase II Drug Metabolism. Hypha Discovery. Available at: [Link]

-

PubMed Central. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. National Center for Biotechnology Information. Available at: [Link]

-

Cyprotex. Hepatocyte Stability. Evotec. Available at: [Link]

-

ACS Publications. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. American Chemical Society. Available at: [Link]

-

PubMed Central. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. National Center for Biotechnology Information. Available at: [Link]

-

Cyprotex. Microsomal Stability. Evotec. Available at: [Link]

-

MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI. Available at: [Link]

-

PubMed. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. National Center for Biotechnology Information. Available at: [Link]

-

De Gruyter. (2023). Chapter 7: Carbacyclic Metabolites: Alicyclic and Aromatic Rings in Chemical Biology. De Gruyter. Available at: [Link]

-

JoVE. (2025). Video: Phase II Reactions: Acetylation Reactions. JoVE. Available at: [Link]

-

Longdom Publishing. Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. Longdom Publishing. Available at: [Link]

-

PubMed Central. Study on Cytochrome P-450 Dependent Retinoic Acid Metabolism and its Inhibitors as Potential Agents for Cancer Therapy. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Available software packages for the prediction of metabolic stability. ResearchGate. Available at: [Link]

-

PubMed Central. (2021). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. National Center for Biotechnology Information. Available at: [Link]

-

Cambridge MedChem Consulting. Aldehyde Oxidase. Cambridge MedChem Consulting. Available at: [Link]

-

ACS Publications. Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. American Chemical Society. Available at: [Link]

-

PubMed. Potential Metabolic Activation of a Representative C4-Alkylated Polycyclic Aromatic Hydrocarbon Retene (1-Methyl-7-isopropyl-phenanthrene) Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. ResearchGate. Available at: [Link]

-

Corning Life Sciences. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences. Available at: [Link]

-

PubMed. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. National Center for Biotechnology Information. Available at: [Link]

-

The British Pharmacological Society. (1977). THE METABOLISM OF NHETEROCYCLES. The British Pharmacological Society. Available at: [Link]

-

MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available at: [Link]

-

PubMed Central. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Aldehyde oxidase. Wikipedia. Available at: [Link]

-

Fiveable. Phase I and Phase II metabolism | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]

-

Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. Available at: [Link]

-

MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link]

-

AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

-

Malaria World. (2024). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. Malaria World. Available at: [Link]

-

BioDuro. ADME Microsomal Stability Assay. BioDuro. Available at: [Link]

-

PubMed. (2005). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. drughunter.com [drughunter.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential Metabolic Activation of a Representative C4-Alkylated Polycyclic Aromatic Hydrocarbon Retene (1-Methyl-7-isopropyl-phenanthrene) Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 11. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jove.com [jove.com]

- 14. researchgate.net [researchgate.net]

- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. researchgate.net [researchgate.net]

- 19. Metabolic Stability Assays [merckmillipore.com]

- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. bdj.co.jp [bdj.co.jp]

- 22. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 24. mdpi.com [mdpi.com]

- 25. m.youtube.com [m.youtube.com]

The Strategic Role of 4-Isopropylthiazol-5-amine in the Synthesis of Fused Heterocyclic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-isopropylthiazol-5-amine, a versatile yet under-documented building block in heterocyclic chemistry. While direct literature on this specific molecule is sparse, this document, grounded in established chemical principles and analogous reactivity, serves as a comprehensive resource for its synthesis, characterization, and strategic application. We present a robust, proposed synthetic pathway via the Hofmann rearrangement, detail its pivotal role as a precursor to biologically relevant thiazolo[5,4-d]pyrimidines, and provide detailed experimental protocols. This guide is intended to empower researchers to leverage the unique structural attributes of this compound in the design and execution of novel synthetic strategies, particularly in the realm of medicinal chemistry and drug discovery.

Introduction: The Untapped Potential of a Substituted Aminothiazole

The thiazole nucleus is a cornerstone of medicinal chemistry, present in a plethora of FDA-approved drugs and biologically active compounds.[1] The strategic placement of functional groups on this privileged scaffold dictates its reactivity and ultimately its utility in constructing complex molecular architectures. Among the various substituted thiazoles, the 5-aminothiazole moiety serves as a critical synthon, particularly for the synthesis of fused heterocyclic systems that act as purine analogs.[2]

This guide focuses on This compound , a molecule whose isopropyl group at the 4-position offers a unique lipophilic handle, potentially influencing the pharmacokinetic profile of its derivatives. Despite its clear potential, a detailed, consolidated resource on its synthesis and reactivity has been notably absent from the literature. This document aims to fill that void by providing a scientifically rigorous and practical guide for researchers. We will delve into a proposed, high-yield synthesis, explore its key reactions in heterocyclic construction, and provide the necessary data to facilitate its use in the laboratory.

Synthesis of this compound: A Proposed Pathway

The proposed multi-step synthesis is outlined below:

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Part A: Synthesis of 4-Isopropylthiazole-5-carboxamide

This procedure is adapted from known methods for the synthesis of related thiazole carboxamides.

-

Synthesis of Ethyl 4-isopropylthiazole-5-carboxylate: In a well-ventilated fume hood, to a solution of ethyl 2-chloro-3-oxobutanoate (1 eq.) in ethanol, add thioisobutyramide (1 eq.). The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the ethyl ester.

-

Ammonolysis of the Ester: The purified ethyl 4-isopropylthiazole-5-carboxylate is dissolved in a saturated solution of ammonia in methanol in a sealed pressure vessel. The mixture is stirred at room temperature for 24-48 hours. The solvent is then evaporated to dryness to afford 4-isopropylthiazole-5-carboxamide, which can be recrystallized from a suitable solvent like ethanol.

Part B: Hofmann Rearrangement to this compound

This is a generalized protocol for the Hofmann rearrangement.[4]

-

Preparation of the Hypobromite Solution: In a flask cooled in an ice bath, slowly add bromine (1.1 eq.) to a solution of sodium hydroxide (4 eq.) in water. Stir until the bromine has completely dissolved to form a pale yellow solution of sodium hypobromite.

-

Amide Addition: To the cold hypobromite solution, add a solution of 4-isopropylthiazole-5-carboxamide (1 eq.) in a minimal amount of a suitable solvent (e.g., dioxane or THF) dropwise, ensuring the temperature remains below 10 °C.

-

Rearrangement: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to 50-70 °C for 1-2 hours. The progress of the rearrangement should be monitored by TLC.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by column chromatography or by conversion to its hydrochloride salt by treatment with HCl in ether, followed by recrystallization. The hydrochloride salt has a reported CAS number of 2177266-47-4.[5]

Physicochemical and Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not publicly available, we can predict its characteristic NMR signals based on the analysis of structurally similar compounds.

| Property | Predicted Value / Observation |

| Molecular Formula | C₆H₁₀N₂S |

| Molecular Weight | 142.22 g/mol |

| Appearance | Likely a solid at room temperature |

| ¹H NMR | * Isopropyl CH: A septet around δ 3.0-3.3 ppm. * Isopropyl CH₃: A doublet around δ 1.2-1.4 ppm. * Thiazole CH: A singlet around δ 7.5-7.8 ppm. * Amine NH₂: A broad singlet around δ 4.0-5.0 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | * Thiazole C2: ~δ 150-155 ppm * Thiazole C4: ~δ 145-150 ppm * Thiazole C5: ~δ 120-125 ppm * Isopropyl CH: ~δ 28-32 ppm * Isopropyl CH₃: ~δ 22-25 ppm |

| IR Spectroscopy | * N-H stretch: Two bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching). * C=N stretch: Around 1600-1650 cm⁻¹. * C-S stretch: In the fingerprint region. |

Role in Heterocyclic Chemistry: Gateway to Thiazolo[5,4-d]pyrimidines

The primary utility of this compound in heterocyclic synthesis lies in its role as a precursor to thiazolo[5,4-d]pyrimidines. This fused heterocyclic system is a purine isostere and is of significant interest in medicinal chemistry due to its diverse biological activities. Derivatives have been reported as potential anticancer, antiviral, and anti-inflammatory agents.

The synthesis of the thiazolo[5,4-d]pyrimidine core from this compound can be achieved through various cyclocondensation reactions with 1,3-dielectrophiles.

Sources

- 1. Hofmann Rearrangement: Example, Mechanism, and Application [chemistrylearner.com]

- 2. US1910489A - Process for the preparation of amino-thiazoles - Google Patents [patents.google.com]

- 3. chemistwizards.com [chemistwizards.com]

- 4. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocol for 4-Isopropylthiazol-5-amine

This Application Note is designed for research and development professionals requiring a robust, scalable synthesis protocol for 4-Isopropylthiazol-5-amine .

Executive Summary

The 5-aminothiazole scaffold is a privileged structure in medicinal chemistry, often functioning as a bioisostere for other 5-membered heterocycles in kinase inhibitors and GPCR ligands. However, This compound presents a specific challenge: 5-aminothiazoles with a hydrogen at the C2 position are inherently unstable as free bases, prone to rapid oxidative decomposition and polymerization.

This protocol details a self-validating, four-step synthesis designed to bypass stability issues. The strategy employs a Hantzsch cyclization followed by a reductive deamination and finally a Curtius rearrangement . Crucially, the final product is isolated as the hydrochloride salt , which renders the volatile amine stable for long-term storage and handling.

Retrosynthetic Analysis

The synthesis is designed backward from the instability of the target. We avoid direct C-H amination or unstable intermediates by utilizing the robust Curtius rearrangement, which allows the amine to be generated in a controlled, late-stage transformation.

Figure 1: Retrosynthetic strategy prioritizing the stability of the carboxylic acid intermediate.

Detailed Experimental Protocols

Stage 1: Hantzsch Synthesis of Ethyl 2-amino-4-isopropylthiazole-5-carboxylate

This step constructs the thiazole core. The use of thiourea introduces an amino group at C2, which is necessary for cyclization but must be removed later to achieve the specific target structure.

-

Reagents: Ethyl 2-chloro-4-methyl-3-oxopentanoate (1.0 equiv), Thiourea (1.1 equiv), Ethanol (anhydrous).

-

Equipment: Round-bottom flask, Reflux condenser.

Protocol:

-

Dissolve Ethyl 2-chloro-4-methyl-3-oxopentanoate (20.6 g, 100 mmol) in absolute ethanol (150 mL).

-

Add Thiourea (8.4 g, 110 mmol) in one portion.

-

Heat the mixture to reflux (78 °C) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes) for the disappearance of the starting ester.

-

Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.

-

Concentrate the solvent to ~25% volume under reduced pressure.

-

Neutralize by pouring the residue into saturated aqueous NaHCO₃ (200 mL).

-

Extract with Ethyl Acetate (3 x 100 mL). Dry combined organics over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Water or Hexanes to yield the product as a white/pale yellow solid.

-

Yield Expectation: 75-85%

-

Checkpoint: ¹H NMR should show the isopropyl methyl doublet (~1.2 ppm) and the broad NH₂ singlet.

-

Stage 2: Reductive Deamination (Removal of C2-Amino Group)

This is the most critical step to differentiate the product from common 2-aminothiazoles. We employ a non-aqueous Sandmeyer-type reduction using t-butyl nitrite, where THF acts as the hydrogen atom donor.

-

Reagents: Ethyl 2-amino-4-isopropylthiazole-5-carboxylate (10.7 g, 50 mmol), t-Butyl Nitrite (1.5 equiv), THF (anhydrous).

-

Safety Note: t-Butyl Nitrite is volatile and toxic. Perform in a well-ventilated fume hood.

Protocol:

-

Dissolve the Stage 1 product (10.7 g) in anhydrous THF (100 mL) under Nitrogen or Argon.

-

Heat the solution to 60 °C .

-

Add t-Butyl Nitrite (8.9 mL, 75 mmol) dropwise over 30 minutes. Gas evolution (N₂) will be observed.

-

Stir at 60 °C for 2 hours.

-

Cool to room temperature and concentrate the solvent in vacuo.

-

Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes). The amino group is replaced by Hydrogen.

-

Yield Expectation: 60-70%[1]

-

Checkpoint: ¹H NMR must show a sharp singlet at ~8.7 ppm (C2-H of thiazole).

-

Stage 3: Saponification to 4-Isopropylthiazole-5-carboxylic Acid

-

Reagents: Stage 2 Ester, LiOH·H₂O (2.0 equiv), THF/Water (3:1).

Protocol:

-

Dissolve the ester in THF/Water (3:1 ratio, 0.2 M concentration).

-

Add LiOH·H₂O (2.0 equiv). Stir at 50 °C for 3 hours.

-

Concentrate to remove THF. Acidify the aqueous residue with 1M HCl to pH 3.

-

Extract the carboxylic acid precipitate with EtOAc or filter if solid precipitates cleanly.

-

Dry and concentrate to yield 4-isopropylthiazole-5-carboxylic acid .

Stage 4: Curtius Rearrangement to this compound HCl

The final transformation converts the acid to the amine. We use Diphenylphosphoryl azide (DPPA) for a one-pot conversion.

-

Reagents: 4-Isopropylthiazole-5-carboxylic acid (1.0 equiv), DPPA (1.1 equiv), Triethylamine (1.2 equiv), t-Butanol (solvent/reactant), 4M HCl in Dioxane.

Protocol:

-

Dissolve the carboxylic acid (1.71 g, 10 mmol) in Toluene (20 mL) and Triethylamine (1.7 mL, 12 mmol).

-

Add DPPA (Diphenylphosphoryl azide) (2.4 mL, 11 mmol) dropwise at 0 °C.

-

Stir at 0 °C for 30 mins, then room temperature for 1 hour.

-

Heat to 80 °C for 2 hours. (Formation of Isocyanate; evolution of N₂).

-

Option A (Stable Intermediate): Add excess t-Butanol and reflux for 4 hours to form the Boc-protected amine (stable solid).

-

Option B (Target Salt): Cool the toluene solution to 0 °C. Add water (2 mL) to hydrolyze the isocyanate (vigorous stirring for 30 mins), then acidify with 4M HCl in Dioxane (5 mL).

-

Evaporate solvents completely. Triturate the residue with diethyl ether to remove phosphorous byproducts.

-

Isolation: The product, This compound Hydrochloride , is isolated as a hygroscopic off-white solid. Store immediately in a desiccator at -20 °C.

Quantitative Data Summary

| Parameter | Stage 1 (Cyclization) | Stage 2 (Deamination) | Stage 3 (Hydrolysis) | Stage 4 (Curtius) |

| Reagent | Thiourea | t-Butyl Nitrite | LiOH | DPPA / HCl |

| Solvent | Ethanol | THF | THF/H₂O | Toluene |

| Temp | 78 °C (Reflux) | 60 °C | 50 °C | 80 °C -> RT |

| Yield | 80% | 65% | 95% | 60% |

| Key NMR | NH₂ (broad s) | C2-H (~8.7 ppm, s) | COOH (broad) | NH₃⁺ (broad) |

Workflow Diagram

Figure 2: Operational workflow for the synthesis of this compound HCl.

Expertise & Validation

-

Stability Warning: Free base 5-aminothiazoles are highly unstable. Attempts to isolate the free amine by basic extraction will likely lead to a black tar due to oxidative polymerization. Always maintain the compound as the HCl salt or protect it immediately (e.g., as an acetamide or carbamate).

-

Deamination Mechanism: In Stage 2, THF serves as the hydrogen donor for the radical intermediate generated after diazotization. If the reaction turns dark black/tarry, ensure the temperature does not exceed 65 °C and that the t-butyl nitrite is fresh.

-

Curtius Safety: DPPA is a safer alternative to acyl azide isolation, but it still generates hydrazoic acid byproducts. Ensure the reaction is vented through a scrubber.

References

-

Hantzsch Thiazole Synthesis: Cook-Heilbron thiazole synthesis. Wikipedia. Retrieved from [Link]

-

Deamination Protocol: Sandmeyer Reaction. Wikipedia. Retrieved from [Link]

-

Curtius Rearrangement: Curtius Rearrangement. Wikipedia. Retrieved from [Link]

-

General Amine Synthesis: Preparation of Amines. Chemistry Steps. Retrieved from [Link]

Sources

Reductive Amination of 4-Isopropylthiazol-5-amine: A Comprehensive Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Importance of N-Alkylated Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Modification of this heterocyclic system provides a powerful tool for modulating pharmacological activity. Among these modifications, N-alkylation of aminothiazoles via reductive amination stands out as a robust and versatile strategy for generating diverse libraries of compounds for drug discovery and development.[1] This application note provides a detailed technical guide for the reductive amination of 4-Isopropylthiazol-5-amine, a key building block for accessing novel chemical entities. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Rationale: The "Why" Behind the "How"

Reductive amination is a two-step process that efficiently converts a primary amine and a carbonyl compound (aldehyde or ketone) into a more substituted secondary amine.[2] Understanding the mechanism is paramount for rational protocol design and troubleshooting.

The reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to form an imine (from a primary amine and an aldehyde or ketone). This imine is the key electrophilic species that is subsequently reduced by a hydride-donating reagent to yield the final secondary amine. The choice of reducing agent is critical; it must be selective enough to reduce the C=N bond of the imine in the presence of the starting carbonyl group.

Figure 2: Experimental workflow for reductive amination.

Materials:

-

This compound

-

Aldehyde or ketone (1.5-2.0 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0-3.0 equivalents)

-

Glacial acetic acid (2.0-5.0 equivalents)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent). Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

-

Addition of Carbonyl and Acid: Add the aldehyde or ketone (1.5-2.0 equivalents) to the solution, followed by the addition of glacial acetic acid (2.0-5.0 equivalents). Stir the mixture at room temperature for 15-30 minutes. The use of excess carbonyl and acid is crucial for driving the imine formation equilibrium forward with weakly basic amines. [3]3. Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (2.0-3.0 equivalents) portion-wise over 5-10 minutes. The addition may be exothermic, and for larger-scale reactions, cooling in an ice bath may be necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated this compound.

Characterization and Data Interpretation

The successful synthesis of the N-alkylated product can be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum should show the disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material. New signals corresponding to the protons of the newly introduced alkyl group will be present. The characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) and the thiazole ring proton should be observable. Based on data for similar structures, the isopropyl methine proton is expected around 3.0-3.5 ppm, and the methyl protons around 1.3 ppm. [4][5]The thiazole ring proton's chemical shift will be influenced by the N-substituent.

-

¹³C NMR: The carbon NMR spectrum will show new signals corresponding to the carbons of the alkyl group. The chemical shifts of the thiazole ring carbons will also be affected by the N-substitution. The isopropyl group carbons are expected to appear around 30-35 ppm (CH) and 20-25 ppm (CH₃). [6][7]* Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the N-alkylated product.